Elevated Lipophilicity (XLogP) Driven by 4-Chlorophenyl vs. Unsubstituted Phenyl Analog
Introduction of the 4-chloro substituent increases the computed partition coefficient (XLogP3-AA) to 1.2 for the target compound, compared to 0.6 for the N1-phenyl analog 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid [1][2]. This difference of +0.6 log units translates to a predicted ~4-fold increase in partition coefficient for the chlorinated derivative, which may enhance passive membrane permeability in cell-based assays [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid: XLogP3-AA = 0.6 |
| Quantified Difference | ΔXLogP = +0.6 (approximately 4-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter for intracellular target engagement, making this building block preferable when designing cell-permeable probe molecules.
- [1] PubChem Compound Summary for CID 15581557, Computed Property: XLogP3-AA = 1.2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2038437, 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid; Computed Property: XLogP3-AA = 0.6 (PubChem release 2021.05.07). View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
